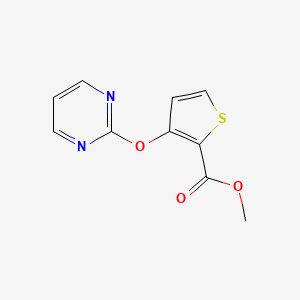

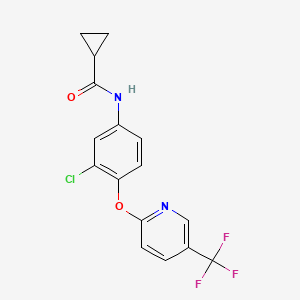

Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate, have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anti-Fibrosis Activities

In the field of anti-fibrosis, pyrimidine derivatives are being explored for their ability to inhibit the proliferation of fibroblasts and the deposition of extracellular matrix proteins like collagen. This is particularly relevant in the treatment of diseases like liver fibrosis, where the accumulation of scar tissue leads to organ dysfunction .

Antimicrobial Properties

The pyrimidine core is known to exhibit antimicrobial activities. Researchers are investigating the potential of Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate and its analogs to act against a variety of microbial pathogens by disrupting their DNA synthesis or other vital processes .

Antiviral Effects

Pyrimidine derivatives have shown promise in the treatment of viral infections. Their mechanism of action often involves interfering with viral replication, making them valuable in the development of antiviral therapies .

Antitumor Potential

The antitumor properties of pyrimidine derivatives are being explored due to their ability to interfere with cell division and DNA replication in cancer cells. This line of research aims to develop compounds that can selectively target tumor cells while minimizing side effects on healthy tissue .

Synthesis of Novel Compounds

Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate serves as a building block in the synthesis of novel heterocyclic compounds. These new compounds are then screened for various biological activities, expanding the library of molecules available for drug development .

Mechanism of Action

Target of Action

Related compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It’s worth noting that related compounds have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms.

Biochemical Pathways

Related compounds have been found to interfere with the life cycle of disease-causing organisms, disrupting their growth and proliferation .

Result of Action

Related compounds have been found to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential to inhibit the growth and proliferation of disease-causing organisms .

Action Environment

The action, efficacy, and stability of Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate can be influenced by various environmental factors. For instance, the pH, organic matter content, cation exchange capacity, and soil clay content can impact the leaching rates of related compounds . These factors can affect the compound’s mobility, degradation rate, and adsorption affinity, thereby influencing its overall effectiveness .

properties

IUPAC Name |

methyl 3-pyrimidin-2-yloxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-14-9(13)8-7(3-6-16-8)15-10-11-4-2-5-12-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDIKAYHCHNOQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)

![2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2879871.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide](/img/structure/B2879882.png)

![2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2879883.png)

![2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2879889.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)